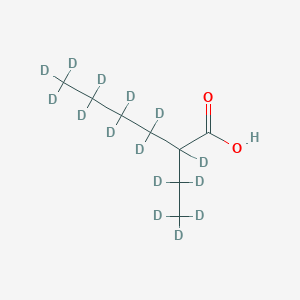

2-Ethylhexanoic-d15 acid

Description

Significance of Stable Isotope Labeling in Chemical and Biological Research

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.comstudysmarter.co.uk This method is crucial in scientific research as it allows scientists to track the journey of molecules through various chemical and biological processes without altering their fundamental chemical properties. studysmarter.co.ukmusechem.comcreative-proteomics.com The primary difference between an isotopically labeled compound and its natural counterpart is the mass, which can be detected by analytical instruments like mass spectrometers and Nuclear Magnetic Resonance (NMR) spectrometers. diagnosticsworldnews.com

This ability to differentiate and trace molecules provides deep insights into metabolic pathways, reaction mechanisms, and the distribution of substances within a biological system or environmental sample. symeres.comdiagnosticsworldnews.com The use of stable isotopes is considered a safe and effective method, especially for studies in humans, as it avoids the risks associated with radioactive isotopes. diagnosticsworldnews.com It has become an indispensable technique in fields such as drug development, proteomics, metabolomics, and environmental science. symeres.commusechem.com

Rationale for Deuterated Analogues in Scientific Inquiry, with Focus on 2-Ethylhexanoic-d15 Acid

Deuterium, a stable isotope of hydrogen, contains a proton and a neutron, effectively doubling the mass of the hydrogen atom. wikipedia.org When hydrogen atoms in a molecule are replaced with deuterium, the resulting deuterated analogue is chemically similar to the original compound but has a higher mass. This mass difference is the key to its utility in scientific research. scispace.com

One of the primary applications of deuterated compounds like this compound is their use as internal standards in quantitative analysis. scispace.comresearchgate.net In techniques like gas chromatography-mass spectrometry (GC-MS), a known amount of the deuterated standard is added to a sample. researchgate.net Because the deuterated standard behaves almost identically to the non-deuterated (protiated) target compound during sample preparation and analysis, it can be used to accurately quantify the amount of the target compound present, even if some of the sample is lost during the process. researchgate.net this compound is specifically used as an internal standard for the analysis of 2-Ethylhexanoic acid in various matrices, including food samples. researchgate.net

Furthermore, the replacement of hydrogen with deuterium can affect the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. symeres.comscispace.com This effect can be exploited to study reaction mechanisms and metabolic pathways. symeres.com By observing how deuteration at specific positions in a molecule alters its metabolic fate, researchers can gain valuable information about how the compound is processed in a biological system. scispace.comresearchgate.net

Historical Context of 2-Ethylhexanoic Acid Research and the Emergence of Deuterated Variants as Research Tools

2-Ethylhexanoic acid (2-EHA) is an organic compound used in the production of a wide range of industrial and consumer products, including plasticizers, lubricants, paint dryers, and wood preservatives. atamanchemicals.compersistencemarketresearch.comsigmaaldrich.com It can also be formed in the body as a metabolite of common plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and di(2-ethylhexyl) adipate (B1204190) (DEHA). inchem.org

Concerns about human exposure to 2-EHA from various sources, such as food packaging, prompted research into its metabolism and potential health effects. researchgate.netinchem.org Early studies focused on identifying and quantifying 2-EHA in different environmental and biological samples. researchgate.net As analytical methods became more sophisticated, the need for reliable internal standards for accurate quantification grew.

This led to the development and use of deuterated variants like this compound. The use of deuterated analogues in metabolic research also has a significant history. For instance, studies in the early 1990s used deuterium-labeled di-2-(ethylhexyl) adipate (DEHA) to investigate its metabolism and pharmacokinetics in human volunteers. nih.gov These studies were able to trace the breakdown of DEHA into its metabolites, including 2-ethylhexanoic acid, providing crucial data on how the human body processes these compounds. nih.govca.gov The synthesis of perdeuterated (±)-2-ethylhexanoic acid has been achieved through methods like catalytic deuterium exchange, making this important research tool available to scientists. acs.org

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₈D₁₅HO₂ |

| Molecular Weight | 159.30 g/mol |

| Physical State | Neat |

| Unlabelled CAS Number | 149-57-5 |

| Isotopic Purity | ≥98 atom % D |

Applications of this compound in Research

| Application Area | Description |

|---|---|

| Metabolic Studies | Used as a tracer to study the metabolic pathways of 2-Ethylhexanoic acid and its precursors like DEHA. |

| Environmental Analysis | Serves as an internal standard for the quantification of 2-Ethylhexanoic acid in environmental samples and food packaging. |

| Analytical Chemistry | Employed as an internal standard in techniques like GC-MS and LC-MS for accurate quantification. |

Structure

3D Structure

Properties

IUPAC Name |

2,3,3,4,4,5,5,6,6,6-decadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBETXYAYXDNJHR-BKUSUEPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745904 | |

| Record name | 2-(~2~H_5_)Ethyl(~2~H_10_)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352431-38-0 | |

| Record name | 2-(~2~H_5_)Ethyl(~2~H_10_)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352431-38-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Isotopic Enrichment of 2 Ethylhexanoic Acid and Its Deuterated Analogues

De Novo Synthesis Pathways for 2-Ethylhexanoic Acid

The synthesis of 2-Ethylhexanoic acid can be achieved through several distinct pathways, including catalyzed chemical oxidation and biocatalytic routes. These methods offer different advantages concerning efficiency, selectivity, and environmental impact.

An efficient and highly selective method for synthesizing 2-Ethylhexanoic acid involves the oxidation of 2-Ethylhexanal (B89479) using oxygen or air in the presence of an N-Hydroxyphthalimide (NHPI) catalyst. scispace.comnih.gov This approach is recognized for its alignment with green chemistry principles due to its high selectivity, the use of a cost-effective oxidizing agent, and mild reaction conditions. scispace.comdntb.gov.ua The process is typically carried out in the liquid phase. mdpi.com

Research has demonstrated that using isobutanol as a solvent is particularly effective for this reaction. scispace.comnih.gov Studies have systematically investigated the influence of various reaction parameters to optimize the synthesis. polsl.pl A high selectivity of over 99% for 2-Ethylhexanoic acid has been achieved under these optimized conditions. scispace.comnih.govdntb.gov.ua The reaction proceeds via a radical chain mechanism. mdpi.com The amount of the NHPI catalyst is a critical factor; reducing the catalyst amount below certain thresholds (e.g., 6 mol%) can negatively impact the conversion of the aldehyde. researchgate.net In addition to NHPI, other catalysts like phosphomolybdovanadium heteropolyacid have also been explored, reportedly achieving conversion rates of over 99% and selectivity above 98%. google.com

Table 1: Effect of N-Hydroxyphthalimide (NHPI) Catalyst on 2-Ethylhexanal (2-EHAL) Oxidation

| Catalyst Amount (mol%) | Aldehyde Conversion (%) | Reference |

| < 6 | Decreased | researchgate.net |

| 8 | Minimal impact compared to 6 mol% | researchgate.net |

Biocatalytic methods provide a benign route for 2-Ethylhexanoic acid synthesis under mild aqueous conditions. The bacterial monooxygenase, wild-type cytochrome P450cam (CYP101), has been shown to effectively catalyze the oxidation of 2-ethylhexanol to 2-Ethylhexanoic acid. nih.govacs.org This enzymatic process exhibits notable stereoselectivity. nih.govacs.org

Kinetic studies reveal that P450cam produces the (R)-enantiomer of 2-Ethylhexanoic acid 3.5 times faster than the (S)-enantiomer. nih.govacs.orgacs.orguni-stuttgart.de When starting with a racemic mixture of 2-ethylhexanol, the enzyme yields 50% more (R)-2-Ethylhexanoic acid than the (S)-form. nih.govacs.org This stereopreference is attributed to regioselectivity, where (R)-2-Ethylhexanoic acid constitutes 50% of the total products, compared to only 13% for the (S)-enantiomer. nih.govacs.orgacs.org Crystallographic studies suggest the (R)-enantiomer binds in a more ordered state within the enzyme's active site. nih.govacs.org The potential for enhancing this process through protein engineering has been explored by creating active site mutations (e.g., F87W, Y96W, T185F, L244A) to improve reaction rates, regioselectivity, and stereoselectivity. wsu.edunih.govresearchgate.net

Table 2: Stereoselectivity of Wild-Type Cytochrome P450cam in 2-Ethylhexanoic Acid Synthesis

| Parameter | Observation | Reference |

| Enantiomeric Production Rate | (R)-2-EHA is produced 3.5x faster than (S)-2-EHA. | nih.govacs.orgacs.orguni-stuttgart.de |

| Yield from Racemic Substrate | 50% more (R)-2-EHA is produced than (S)-2-EHA. | nih.govacs.org |

| Product Regioselectivity | (R)-2-EHA comprises 50% of total products. | nih.govacs.orgacs.org |

| Product Regioselectivity | (S)-2-EHA comprises 13% of total products. | nih.govacs.orgacs.org |

The synthesis of specific enantiomers of 2-Ethylhexanoic acid is crucial for studying their distinct biological activities. nih.gov Asymmetric chemical synthesis provides a reliable route to obtain optically pure enantiomers. One established method involves the use of chiral auxiliaries. nih.gov Specifically, (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine, known as RAMP and SAMP respectively, have been successfully employed to prepare the individual (R)- and (S)-enantiomers of 2-Ethylhexanoic acid. nih.gov

In addition to chemical methods, biocatalytic approaches offer an alternative for stereoselective synthesis. As detailed in the previous section, the enzyme cytochrome P450cam demonstrates a natural preference for producing (R)-2-Ethylhexanoic acid from 2-ethylhexanol. nih.govacs.org Further protein engineering through active site mutations, such as the F87W and Y96W variants of P450cam, has been shown to improve stereoselectivity, leading almost exclusively to the desired (R)-enantiomer. uni-stuttgart.de

Isotopic Labeling Methodologies for 2-Ethylhexanoic-d15 Acid

The synthesis of isotopically labeled compounds like this compound is essential for metabolic studies and as internal standards in analytical chemistry. researchgate.netmz-at.de This requires specialized techniques to incorporate deuterium (B1214612) atoms into the molecular structure with high efficiency.

A common method for preparing perdeuterated carboxylic acids involves hydrogen-isotope exchange reactions. For the synthesis of this compound, a documented procedure involves reacting standard 2-Ethylhexanoic acid with deuterium oxide (D₂O) in the presence of a platinum-on-carbon (Pt/C) catalyst. rsc.org This reaction is typically performed in a high-pressure reactor to facilitate the exchange of hydrogen atoms with deuterium atoms across the alkyl chain and at the carboxylic acid group. rsc.org

General strategies for deuterium incorporation that can be applied to carboxylic acids include single electron transfer (SET) reductive deuteration. For instance, α,α-dideuterio alcohols can be synthesized from acyl chlorides using samarium(II) iodide (SmI₂) and D₂O, where D₂O acts as the deuterium donor. researchgate.netmdpi.com These deuterated alcohols can then be oxidized to the corresponding deuterated carboxylic acids. Another approach involves activating the α-position of the carboxylic acid, for example by converting it to a pentafluorophenyl (Pfp) ester, to facilitate a highly regioselective H/D exchange at that position using a simple base catalyst and D₂O as the deuterium source. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique. hmdb.cachemicalbook.com For deuterated compounds, ²H NMR is used for direct observation of the deuterium signals. rsc.org Due to the complexity and potential for overlapping signals in highly deuterated molecules, advanced 2D-NMR techniques are often employed. researchgate.net A 2D-NMR strategy correlating carbon-13 and deuterium (¹³C-²H) has been successfully applied to a racemic mixture of 2-Ethylhexanoic acid-d15, allowing for the full resonance assignment of overcrowded ¹D deuterium spectra. researchgate.net

Table 3: Isotopic Distribution of Synthesized 2-Ethylhexanoic acid-d15 by Mass Spectrometry

| Isotopologue | Abundance (%) | Reference |

| d12 | 2.0 | rsc.org |

| d13 | 8.6 | rsc.org |

| d14 | 34.0 | rsc.org |

| d15 | 55.4 | rsc.org |

| Total Deuteration | 96.1 | rsc.org |

Advanced Analytical Methodologies Utilizing 2 Ethylhexanoic D15 Acid

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) is a cornerstone of quantitative analysis, and the use of stable isotope-labeled internal standards like 2-Ethylhexanoic-d15 acid is fundamental to achieving the highest levels of accuracy and reliability.

Role of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known quantity of an isotopically enriched standard to a sample before analysis. This compound is an ideal internal standard for the determination of 2-EHA for several reasons. As a deuterated analogue, it is chemically almost identical to the target analyte, 2-EHA. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss or variability at these stages.

In the mass spectrometer, this compound is distinguished from the native 2-EHA by its higher mass. Quantification is based on the ratio of the MS signal of the native analyte to that of the isotopically labeled standard. This ratio-based measurement is inherently more precise than traditional methods that rely on absolute signal intensity, as it corrects for fluctuations in instrument response and matrix-induced ion suppression or enhancement. The use of a stable isotope-labeled standard like this compound is considered the gold standard for quantitative analysis, capable of reducing measurement uncertainty significantly. unimi.it

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Applications

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers high separation efficiency, speed, and sensitivity for the analysis of organic acids. While specific applications detailing the use of this compound are not extensively published, the principles of isotope dilution are routinely applied to this platform for similar analytes. hpst.cznih.gov A typical UHPLC-MS/MS method for 2-EHA using its deuterated standard would involve:

Chromatographic Separation: A reversed-phase column, such as a C18, is commonly used to separate 2-EHA from other matrix components. nih.gov Mobile phases often consist of acetonitrile (B52724) or methanol (B129727) and water, with an additive like formic acid to improve peak shape and ionization efficiency. nih.govresearchgate.net

Ionization: Electrospray ionization (ESI) in negative ion mode is effective for deprotonating the carboxylic acid group of 2-EHA and this compound, forming the [M-H]⁻ ions.

Mass Spectrometric Detection: Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This provides excellent selectivity and sensitivity.

The application of this compound in such a method would allow for the accurate quantification of 2-EHA in various biological fluids like serum or plasma, where matrix effects can be significant. scispace.combris.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like 2-EHA, derivatization is often necessary to increase volatility and improve chromatographic performance. scientificlabs.com

A validated isotope-dilution GC-MS method has been developed for the determination of 2-EHA in baby food and fruit juices, where it can migrate from PVC gaskets used in metal lids. researchgate.net In this approach, this compound is added to the sample as an internal standard prior to extraction. researchgate.net The final extracts are analyzed by GC-MS, monitoring specific ions for both the native compound and its deuterated analogue to ensure accurate quantification. researchgate.net This method demonstrates excellent precision and recovery, making it suitable for trace-level contaminant analysis in complex food matrices. researchgate.net

| Parameter | Foodstuff Matrix | Gasket Lids |

|---|---|---|

| Relative Standard Deviation (RSD) | 4.1% | 0.9% |

| Detection Limit | 20 µg/kg | 1 mg/kg |

| Average Recovery (Spiked Samples) | 118% | 93% |

Ion Chromatography (IC) for Trace Contaminant Determination of 2-Ethylhexanoic Acid

Ion Chromatography (IC) provides a simpler alternative to GC-MS for determining 2-EHA, particularly as a potential impurity in pharmaceutical products. A method using a Reagent-Free™ Ion Chromatography (RFIC™) system has been developed to quantify 2-EHA in potassium clavulanate, an active pharmaceutical ingredient (API). thermofisher.comchromatographyonline.com

In this application, the sample is diluted in deionized water and injected directly without complex sample pretreatment. thermofisher.com The 2-EHA is separated from clavulanate-related peaks on an anion-exchange column (e.g., IonPac® AS11) using an electrolytically generated potassium hydroxide (B78521) eluent. thermofisher.com Detection is achieved via suppressed conductivity. thermofisher.com This IC method is shown to be accurate, reproducible, and highly sensitive, with a limit of detection far below the typical acceptance criteria for this impurity. thermofisher.comchromatographyonline.com Although this method does not use the deuterated standard, it is a key methodology for the quality control of the non-labeled compound.

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.036 µg/mL |

| Limit of Quantification (LOQ) | 0.12 µg/mL |

| Linear Range | 1 to 7 µg/mL |

| Average Recovery (2.0 µg/mL spike) | 94.1% |

| Average Recovery (4.0 µg/mL spike) | 99.0% |

| Average Recovery (6.0 µg/mL spike) | 100.0% |

Sample Preparation and Extraction Techniques for Complex Biological and Environmental Matrices

The accuracy of any quantitative analysis heavily relies on the effectiveness of the sample preparation and extraction steps. The goal is to isolate the analyte of interest from interfering components present in complex matrices like blood, urine, or food.

Protein Precipitation and Liquid-Liquid Partitioning Strategies

For biological samples such as plasma or serum, which have a high protein content, protein precipitation is a common initial step. This is often achieved by adding a water-miscible organic solvent like acetonitrile, which denatures and precipitates the proteins. scientificlabs.com After centrifugation, the supernatant containing the analyte can be further processed.

Liquid-liquid partitioning (or solvent extraction) is a widely used technique to clean up extracts and isolate the analyte. For the analysis of 2-EHA in food, a method involving extraction with acetonitrile followed by clean-up using liquid-liquid partitioning at different pH values has been successfully employed. researchgate.net This step is crucial for removing matrix components that could interfere with the subsequent GC-MS or LC-MS analysis. The addition of this compound before these extraction steps ensures that any analyte lost during the process is accounted for, leading to a more accurate final quantification. researchgate.net

Preparation from Solid Matrices, including Packaging Materials

The use of this compound as an internal standard is crucial for the accurate quantification of 2-Ethylhexanoic acid (2-EHA) that has migrated from solid matrices, particularly from polymeric materials used in food packaging. Salts of 2-EHA are sometimes employed as heat stabilizers in the production of PVC gaskets for the metal lids on glass jars. researchgate.netbfr-meal-studie.de Analytical methods have been developed to determine the concentration of 2-EHA in these gasket materials, providing insight into the source of potential food contamination. researchgate.netnih.gov

The preparation and extraction process from a solid matrix like a PVC gasket is a multi-step procedure designed to isolate the analyte from the complex polymer matrix. A typical workflow involves:

Physical Disruption : The plastic gasket material is first physically processed to increase the surface area for efficient solvent extraction. This is often achieved by cryo-pulverization, where the plastic is frozen using liquid nitrogen and then pulverized into a fine powder. researchgate.net

Dissolution : The resulting powder is dissolved in a suitable organic solvent, such as tetrahydrofuran, which is effective at dissolving the PVC polymer matrix. researchgate.net

Matrix Precipitation : After dissolution, a precipitating solvent like methanol is added. This causes the high-molecular-weight polymer to precipitate out of the solution, leaving the lower-molecular-weight compounds, including 2-EHA, in the solvent phase. researchgate.net

Enrichment : The analyte is then enriched through a solvent extraction process. At this stage, this compound is introduced as an internal standard to account for any analyte loss during sample preparation and analysis. researchgate.net

Final Analysis : The final extract is analyzed using techniques such as gas chromatography coupled to mass spectrometry (GC-MS) to identify and quantify the amount of 2-EHA. researchgate.netnih.gov

This rigorous preparation is necessary to ensure that the measurement of 2-EHA is not interfered with by the complex solid matrix of the packaging material.

Microsampling Techniques: Dried Blood Spot (DBS) Analysis in Pharmacokinetic Studies

Dried Blood Spot (DBS) analysis is an increasingly popular microsampling technique in pharmacokinetic (PK) studies, offering advantages such as reduced invasiveness, minimal blood volume requirements, and improved analyte stability. nih.govnih.govmdpi.com This method involves collecting a small volume of whole blood (typically 15-20 µL) on a specialized absorbent paper card. mdpi.com While specific studies detailing the use of this compound in DBS analysis are not prevalent, the established methodology for using deuterated internal standards in DBS workflows is directly applicable.

In the context of a PK study for 2-Ethylhexanoic acid, this compound would serve as the ideal internal standard. The general procedure for sample preparation from a dried blood spot is as follows:

Spot Excision : A standardized punch is used to cut the entire dried blood spot from the filter paper card. mdpi.com

Extraction : The punched spot is transferred to a microtube. An extraction solvent, along with a precise amount of the internal standard (this compound), is added. mdpi.com

Agitation : The sample is agitated, often through vortexing and sonication, to ensure the complete extraction of the analyte and internal standard from the paper matrix into the solvent. mdpi.com

Separation : The tube is centrifuged to separate the solid filter paper debris from the supernatant containing the analyte. mdpi.com

Analysis : A portion of the supernatant is collected and can be further diluted if necessary before being injected into an analytical system, commonly a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, for quantification. mdpi.com

The use of a stable, isotopically labeled internal standard like this compound is critical in DBS analysis. It compensates for variability in sample volume, extraction efficiency, hematocrit effects, and potential ion suppression in the mass spectrometer, thereby ensuring the accuracy and precision of the pharmacokinetic data obtained. nih.govnih.gov

Method Validation and Performance Characteristics (e.g., linearity, precision, recovery, detection limits)

The validation of an analytical method ensures that its performance characteristics are suitable for the intended application. For methods quantifying 2-Ethylhexanoic acid using this compound as an internal standard, key validation parameters include linearity, precision, recovery, and detection limits. researchgate.netthermofisher.com These parameters are assessed to guarantee the reliability of the analytical results.

Linearity : The linearity of a method demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. ajpaonline.com For chromatographic methods, this is typically evaluated by preparing a series of calibration standards and analyzing the correlation coefficient (r²) of the resulting curve, which should ideally be close to 1.0. demarcheiso17025.comresearchgate.net

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. pfigueiredo.org It is usually expressed as the relative standard deviation (RSD). For the analysis of 2-EHA in food packaging gaskets, a precision with an RSD of 0.9% has been reported, while for foodstuff itself, the RSD was 4.1%. researchgate.net

Recovery : Recovery, a measure of a method's accuracy, is the percentage of the true amount of an analyte that is detected by the analytical method. pfigueiredo.org It is determined by analyzing samples spiked with a known amount of the analyte. For 2-EHA analysis, average recoveries have been documented at 93% for gasket lids and 118% for foodstuffs. researchgate.net In another application, recoveries for 2-EHA spiked into a potassium clavulanate matrix ranged from 94.1% to 100.0%. thermofisher.com

Detection Limits : The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. ajpaonline.com For 2-EHA, a detection limit of 1 mg/kg has been established for gasket materials and 20 μg/kg for foodstuffs. researchgate.net

The following tables summarize performance characteristics from validated methods utilizing this compound or quantifying 2-Ethylhexanoic acid.

| Matrix | Precision (RSD) | Detection Limit | Average Recovery |

|---|---|---|---|

| Foodstuff | 4.1% | 20 μg/kg | 118% |

| Gasket Lids (PVC) | 0.9% | 1 mg/kg | 93% |

| Spiked Concentration (µg/mL) | Spiked Level (%) | Average Recovery (n=7) | RSD (%) |

|---|---|---|---|

| 2.0 | 0.40% | 94.1% | 1.7% |

| 4.0 | 0.80% | 99.0% | 2.2% |

| 6.0 | 1.2% | 100.0% | 1.0% |

Pharmacokinetic and Metabolic Fate Investigations of 2 Ethylhexanoic Acid Utilizing Deuterated Analogues for Tracing

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Utilizing isotopically labeled 2-EHA, researchers have been able to delineate the ADME profile of this compound in various models. These studies are crucial for understanding the potential for systemic exposure and tissue-specific effects.

Studies in female Fischer 344 rats using radio-labeled 2-EHA have provided detailed insights into its absorption kinetics. Following oral administration, 2-EHA is rapidly absorbed. doi.org In one study, a mean peak blood concentration of 85.1 microgram equivalents of 2-EHA per gram of blood was observed within 15 to 30 minutes of an oral dose. doi.org

Dermal absorption is also a significant route of exposure. When applied to the skin of rats, the mean peak blood level reached 7.9 microgram equivalents of 2-EHA per gram of blood after 8 hours. doi.org Further investigation under occlusive conditions, which prevent evaporation from the skin, showed a dermal absorption of 70% relative to an intravenous dose. doi.org However, if the skin is washed promptly after application, absorption is minimal, with less than 0.2% of the dose being found in the excreta. doi.org

Interactive Table: Peak Blood Concentrations of 2-Ethylhexanoic Acid Equivalents in Female Fischer 344 Rats

| Administration Route | Peak Blood Concentration (µg equivalents/g) | Time to Peak Concentration |

|---|---|---|

| Oral | 85.1 | 15-30 minutes |

| Dermal | 7.9 | 8 hours |

Investigations into the tissue distribution of 2-EHA have been conducted in both mice and rats using radio-labeled compounds. Following intraperitoneal injection, the highest concentrations of 2-EHA were found in the liver, kidney, and blood of mice. mdpi.com Similarly, in rats, two hours after administration, the highest concentration was in the blood, followed by the liver and kidney. mdpi.com Notably, the concentration in the brain was found to be low. mdpi.com

The clearance of 2-EHA from the body is rapid. Both oral and dermal doses are quickly eliminated, primarily in the urine within the first 24 hours. doi.org By 6 hours post-administration, the levels of radioactivity in the tissues of rats had significantly decreased, and were almost undetectable by 24 hours, indicating a swift clearance from the tissues. mdpi.com

Interactive Table: Tissue Distribution of 2-Ethylhexanoic Acid in Rats (2 hours post-administration)

| Tissue | Concentration (% of total dose/g tissue) |

|---|---|

| Blood | 0.3% |

| Liver | 0.2% |

| Kidney | 0.1% |

| Brain | 0.02% |

2-Ethylhexanoic acid undergoes extensive metabolism before its excretion. The primary route of elimination is through the urine, which contains a variety of metabolic products. doi.org

Glucuronidation, the process of attaching a glucuronic acid molecule to a substance, is a major pathway in the metabolism of 2-EHA. doi.orgmdpi.com This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. nih.gov The addition of the glucuronic acid moiety increases the water solubility of 2-EHA, facilitating its excretion in the urine. The glucuronide of 2-EHA has been identified as a major urinary metabolite in rats. doi.org

2-Ethylhexanoic acid is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (R)-2-ethylhexanoic acid and (S)-2-ethylhexanoic acid. Research has shown that the metabolic processes involving 2-EHA can be stereoselective, meaning that one enantiomer is processed differently than the other. It has been reported that the developmental toxicity associated with 2-EHA is specific to the (R)-enantiomer, while the (S)-enantiomer is largely inactive in this regard. This indicates that the biological activity and metabolic fate of 2-EHA are dependent on its stereochemistry.

2-Ethylhexanoic acid is a known metabolite of several widely used industrial chemicals, most notably di-(2-ethylhexyl)phthalate (DEHP) and di-(2-ethylhexyl)adipate. nih.govsemanticscholar.org DEHP, a common plasticizer, is initially metabolized to mono-(2-ethylhexyl)phthalate (MEHP), which is then further broken down into various oxidative metabolites, including 2-EHA. nih.govnih.gov The presence of 2-EHA and its own metabolites in urine is often used as a biomarker for exposure to these parent compounds. nih.gov Human metabolism studies have identified 2-EHA as a urinary metabolite following exposure to DEHP-containing products. researchgate.net

Excretion Patterns and Elimination Half-Lives in Biological Systems

Studies utilizing isotopically labeled 2-EHA have provided significant insights into its excretion patterns and elimination kinetics. Following administration, 2-EHA and its metabolites are primarily excreted in the urine.

In a study involving female Fischer 344 rats, orally administered [¹⁴C]-2-EHA was rapidly eliminated, with the majority of the dose being excreted in the urine within the first 24 hours. nih.gov This rapid urinary excretion is a key feature of the compound's disposition. The primary route of elimination is through the kidneys, with fecal excretion playing a minor role.

The elimination half-life of 2-EHA has been observed to be biphasic. Research on a deuterated metabolite, [²H₅]2-ethylhexanoic acid, derived from the administration of [²H₁₀]di-2-(ethylhexyl) adipate (B1204190) (DEHA) to male volunteers, demonstrated a mean elimination rate of 0.42 +/- 0.1 per hour. nih.gov The dominant urinary metabolite in this study was the conjugated form of [²H₅]2-ethylhexanoic acid. nih.gov

Interactive Data Table: Excretion of [¹⁴C]-2-Ethylhexanoic Acid in Female Fischer 344 Rats

| Route of Administration | Time Post-Dosing | Percentage of Dose in Urine | Percentage of Dose in Feces |

| Oral | 24 hours | >70% | <10% |

| Intravenous | 24 hours | >80% | <5% |

Impact on Endogenous Metabolic Pathways

2-Ethylhexanoic acid has been shown to interact with and influence key endogenous metabolic pathways, most notably the urea (B33335) cycle.

Potential Inhibition of Urea Cycle Enzymes (e.g., Citrulline Synthesis)

Research has demonstrated that 2-EHA can inhibit the synthesis of urea in rat liver mitochondria. nih.gov This inhibition is significant as the urea cycle is the primary pathway for the detoxification of ammonia, a toxic byproduct of amino acid metabolism. A key step in the urea cycle is the synthesis of citrulline from ornithine and carbamoyl (B1232498) phosphate. Studies have shown that 2-EHA administration leads to the inhibition of citrulline synthesis within the urea cycle. nih.gov

This inhibitory effect on the urea cycle is comparable to that of valproate, a structurally similar compound known for its effects on this metabolic pathway. nih.gov The inhibition of urea synthesis and, consequently, citrulline synthesis, can lead to an accumulation of ammonia, which has various toxicological implications.

Interactive Data Table: Effect of 2-Ethylhexanoic Acid on Urea Cycle Intermediates

| Compound | Effect on Synthesis | Biological System |

| Urea | Inhibited | Rat Liver Mitochondria nih.gov |

| Citrulline | Inhibited | Rat Liver Mitochondria nih.gov |

Toxicological and Ecotoxicological Research Paradigms of 2 Ethylhexanoic Acid

Developmental Toxicity Assessments

2-Ethylhexanoic acid, a metabolite of the widely used plasticizer di(2-ethylhexyl)phthalate (DEHP), has been the subject of numerous studies to evaluate its potential to interfere with normal development.

Research in animal models has established that 2-EHA can induce developmental toxicity, including embryotoxicity and teratogenicity. In Wistar rats, 2-EHA has been shown to be teratogenic, causing a dose-dependent increase in skeletal malformations at doses that were not overtly toxic to the mother. oup.com The spectrum of skeletal issues ranged from variations and retarded ossification to more severe malformations like clubfoot, which is considered a definitive indicator of teratogenicity in rats. oup.com

Studies in Fischer 344 rats showed that high doses resulted in increased resorptions, deceased fetuses, and growth retardation. nih.gov While one study noted teratogenic effects at non-maternally toxic doses oup.com, another concluded that developmental toxicity in rats occurred only at doses that also produced maternal toxicity. nih.gov In rabbits, maternal toxicity was observed at lower doses than in rats, but there were no adverse effects on fetal viability, growth, or morphology. nih.gov The differing teratogenic potency among isomeric C8 organic acids highlights that factors beyond chemical structure, such as pharmacokinetic properties, are crucial determinants of developmental outcomes. nih.gov

Table 1: Summary of Developmental Toxicity Findings for 2-EHA in Animal Models

| Species | Key Findings | Reference |

|---|---|---|

| Wistar Rat | Teratogenic, causing a dose-dependent increase in skeletal malformations (e.g., clubfoot) at doses not apparently maternally toxic. oup.com | oup.com |

| Fischer 344 Rat | Developmental toxicity (increased resorptions, fetal death, growth retardation) observed at maternally toxic doses. nih.gov Slight developmental toxicity (reduced skeletal ossification) was seen at lower doses. nih.gov | nih.gov |

The teratogenic activity of 2-Ethylhexanoic acid has been found to be stereoselective, meaning the different spatial arrangements (enantiomers) of the molecule exhibit different toxicological profiles. Studies in NMRI mice have demonstrated that the (R)- and (S)-enantiomers of 2-EHA have markedly different effects. nih.gov

The (R)-enantiomer was found to be a potent teratogen, inducing a high percentage of exencephaly (a neural tube defect) in living fetuses. nih.govnih.gov It was also embryotoxic, causing increased embryolethality and fetal weight retardation. nih.gov In contrast, the (S)-enantiomer did not produce any significant teratogenic or embryotoxic effects at the same dose. nih.gov The racemic mixture, which contains both (R)- and (S)-enantiomers, showed an intermediate teratogenic potency. oup.comnih.gov This stereoselectivity strongly suggests that the teratogenic response is mediated by specific interactions between the enantiomers of 2-EHA and chiral molecules within the embryo. nih.gov

Table 2: Teratogenic Effects of 2-EHA Enantiomers in NMRI Mice

| Compound | Effect on Fetuses | Finding | Reference |

|---|---|---|---|

| (R)-2-Ethylhexanoic Acid | Highly Teratogenic | 59% of living fetuses exhibited exencephaly. nih.gov | nih.gov |

| Embryotoxic | Increased embryolethality and fetal weight retardation observed. nih.gov | nih.gov | |

| (S)-2-Ethylhexanoic Acid | No Teratogenic or Embryotoxic Response | No significant adverse effects were noted in the study. nih.gov | nih.gov |

The relationship between maternal toxicity and adverse developmental outcomes is a critical aspect of developmental toxicology. In the case of 2-EHA, research findings present a complex picture. One study on Wistar rats indicated that 2-EHA is teratogenic at doses that are "apparently not maternally toxic." oup.com A dose-dependent increase in skeletal malformations began at levels that did not cause visible signs of toxicity in the dams, although higher doses were toxic to both the mother and the fetus. oup.com

Conversely, another comprehensive study using Fischer 344 rats concluded that developmental toxicity, such as increased resorptions and fetal growth retardation, occurred only at maternally toxic doses. nih.gov In rabbits, adverse maternal effects, including mortality, were observed, but these did not translate to developmental toxicity in the fetuses. nih.gov This suggests that the correlation can be species-dependent. The presence of developmental effects at dose levels that are toxic to the mother is a common finding in toxicology studies. birthdefectsresearch.org However, the appearance of teratogenicity in the absence of maternal toxicity, as suggested by some 2-EHA studies, can be a significant concern, indicating a more direct effect on the developing fetus. oup.combirthdefectsresearch.org

Immunotoxicological Investigations

Investigations into the immunotoxicological profile of 2-EHA have explored its effects on key cellular components of the innate immune system.

Research on human polymorphonuclear leukocytes (PMNLs), a type of white blood cell crucial for the immune response, has shown that 2-EHA can modulate their function. Specifically, 2-EHA was found to inhibit the production of reactive oxygen species (ROS) in a dose-dependent manner. nih.gov ROS are chemically reactive molecules that PMNLs produce during an "oxidative burst" to destroy pathogens. nih.govmdpi.com

In in vitro experiments, 2-EHA inhibited the respiratory burst in PMNLs that was induced by formyl-methionyl-leucyl-phenylalanine (FMLP), a potent bacterial chemoattractant. nih.gov This inhibitory action suggests that 2-EHA has an immunosuppressive effect, as it curtails a key mechanism used by these immune cells to fight infection. nih.gov

To understand the mechanism behind its inhibition of ROS production, studies have examined the effect of 2-EHA on cellular activation pathways, particularly the Protein Kinase C (PKC) pathway. PKC is a critical enzyme in the signaling cascade that leads to the activation of the oxidative burst in PMNLs. nih.govmdpi.com

The research demonstrated that 2-EHA decreased the oxidative burst that was triggered by direct PKC activators, such as phorbol (B1677699) myristate acetate (B1210297) (PMA) and dioctanoyl-s,n-glycerol (DiC8). nih.govresearchgate.net However, the study also found that 2-EHA did not inhibit the PKC enzyme itself, nor did it affect the levels of free intracellular calcium. nih.gov These findings indicate that the site of action for 2-EHA in the PKC pathway is located downstream, after the activation of the enzyme. nih.govresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2-Ethylhexanoic acid | 2-EHA |

| (R)-2-Ethylhexanoic Acid | (R)-2-EHA |

| (S)-2-Ethylhexanoic Acid | (S)-2-EHA |

| di(2-ethylhexyl)phthalate | DEHP |

| formyl-methionyl-leucyl-phenylalanine | FMLP |

| phorbol myristate acetate | PMA |

| dioctanoyl-s,n-glycerol | DiC8 |

| Reactive Oxygen Species | ROS |

Genotoxicity Evaluations in Mammalian Cells (In Vitro and In Vivo)

The genotoxic potential of 2-Ethylhexanoic acid (2-EHA) has been evaluated in various testing systems. In bacterial test systems, mutagenicity studies produced negative findings. bfr-meal-studie.de However, evaluations in mammalian cell systems have shown some evidence of genotoxic activity. In vitro tests have indicated weakly positive or mutagenic effects. bfr-meal-studie.deoxea-chemicals.com

A summary of genotoxicity findings for 2-Ethylhexanoic acid is presented below.

| Test System | Endpoint | Result | Reference |

|---|---|---|---|

| Bacterial | Mutagenicity | Negative | bfr-meal-studie.de |

| Mammalian Cells (In Vitro) | Mutagenicity | Weakly Positive | bfr-meal-studie.de |

| Mouse (In Vivo) | Micronucleus Test | Negative | oxea-chemicals.com |

Reproductive System Toxicity Assessments

The effects of 2-Ethylhexanoic acid on the reproductive system have been investigated in several animal studies, with findings indicating potential for reproductive and developmental toxicity. The substance is classified as a Category 3 reproductive toxin, with risk phrases indicating possible harm to the unborn child.

In studies on Wistar rats, 2-EHA was found to impair fertility. oup.com Administration of sodium 2-ethylhexanoate (B8288628) in drinking water led to a dose-dependent decrease in fertility, increased time to mating, and in some cases, total infertility. oup.com The reduced fertility may be linked to disturbed implantation in the uterus. oup.com Effects on male rats included a slight decrease in sperm quality, with significantly less motile spermatozoa and a higher frequency of abnormal sperm at certain dose levels. oup.com

Developmental toxicity has also been a key focus of research. In pregnant Wistar rats exposed to 2-EHA, skeletal malformations such as clubfoot, absence of fibula, and polydactyly were observed. nih.gov The incidence of affected fetuses increased in a dose-dependent manner, suggesting that 2-EHA is teratogenic in rats at doses that are not toxic to the mother. nih.gov The skeleton appears to be the primary target for the developmental effects of 2-EHA in this species. nih.gov Another study found that exposure during organogenesis caused developmental toxicity, including reduced skeletal ossification, but only at maternally toxic doses in the rat. nih.gov In rabbits, maternal toxicity was observed, but there was no evidence of teratogenicity. nih.gov

A study following the OECD Test Guideline 422 found that while 2-EHA did not affect the reproductive function of the parent animals, it did cause developmental toxicity, observed as a dose-dependent reduction in the total weight of offspring. researchgate.net The No-Observed-Adverse-Effect-Levels (NOAELs) have been established in different studies. For maternal and developmental toxicities in rats, NOAELs have been reported as 250 mg/kg/day and 100 mg/kg/day, respectively. nih.gov For rabbits, the maternal NOAEL was 25 mg/kg/day, and the developmental NOAEL was ≥250 mg/kg/day. nih.gov

| Species | Study Type | Key Findings | NOAEL (mg/kg/day) | Reference |

|---|---|---|---|---|

| Wistar Rat | Reproductive Toxicity | Dose-dependent decrease in fertility; increased time to mating; reduced sperm quality. | Not specified | oup.com |

| Wistar Rat | Developmental Toxicity | Skeletal malformations (clubfoot, polydactyly); fetotoxic effects (decreased fetal body weight). | Developmental LOAEL: 100 | nih.gov |

| Fischer 344 Rat | Developmental Toxicity | Reduced skeletal ossification at maternally toxic doses. No teratogenicity observed. | Maternal: 250; Developmental: 100 | nih.gov |

| New Zealand White Rabbit | Developmental Toxicity | Maternal toxicity (death, abortion) at higher doses. No developmental toxicity or teratogenicity observed. | Maternal: 25; Developmental: >=250 | nih.gov |

| Wistar Rat | Reproduction/Developmental Screening (OECD 422) | No effect on reproductive function; developmental toxicity (reduced offspring weight). | General Toxic Effect: 250; Reprotoxic Effect: >1000 | researchgate.net |

Environmental Fate and Aquatic Ecotoxicity

Biodegradation and Persistence Studies in Aquatic Environments

2-Ethylhexanoic acid is not expected to persist in the environment. canada.ca Empirical and modeled data indicate that 2-EHA biodegrades quickly. canada.cacanada.ca It is considered to be readily biodegradable. researchgate.netrempec.org One study noted a biodegradation half-life of approximately 5 days when the compound was incubated in river sediment, suggesting that biodegradation is an important environmental fate process in water. nih.gov

Due to its high water solubility and low estimated organic carbon-water (B12546825) partition coefficient (Koc), 2-EHA is expected to remain primarily in the water column if released into an aquatic environment. canada.ca It is almost completely ionized at environmentally relevant pH levels. canada.ca Soil and sediment are not expected to be significant sinks for the compound. canada.ca While 2-EHA itself is biodegradable, it can also be a metabolite from the degradation of plasticizers like bis(2-ethylhexyl) phthalate (B1215562) (DEHP). nih.govsludgenews.org In some cases, this metabolite has been observed to resist further degradation by certain microorganisms. researchgate.net

Bioaccumulation Potential in Organisms

2-Ethylhexanoic acid has a low potential to accumulate in the lipid tissues of organisms. canada.cacanada.ca The substance did not meet the ecological categorization criteria for bioaccumulation potential. canada.ca Its estimated bioconcentration factor (BCF) is 3, which suggests the potential for bioconcentration in aquatic organisms is low. rempec.orgnih.gov The octanol/water partition coefficient (log Kow) is 2.64, further supporting a low potential to bioaccumulate. rempec.org

Environmental Occurrence, Occupational Exposure, and Biomonitoring Studies

Sources of Environmental Contamination and Human Exposure

Human exposure to 2-Ethylhexanoic acid can occur through various pathways, including diet and the use of consumer and industrial products.

One significant route of dietary exposure to 2-EHA is the migration from food packaging materials. Polyvinyl chloride (PVC) gaskets used to seal metal lids on glass jars are a notable source. These gaskets contain plasticizers to ensure a tight seal, and 2-EHA can be present as either a direct additive or a breakdown product of other components, such as the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP).

Studies have shown that plasticizers and other substances can migrate from these PVC gaskets into foodstuffs, particularly those with a high fat or oil content. researchgate.netsci-hub.semdpi.com The process of migration is influenced by factors like temperature, storage time, and the nature of the food product. mdpi.com Research has specifically detected the presence of 2-EHA in foods packed in glass jars, with the gaskets inside the metal lids identified as the origin. researchgate.net For instance, one study found 2-EHA in 80% of baby foods and 73% of fruit juices sampled, with concentrations ranging from 0.25 to 3.2 mg/kg in baby foods and 0.01 to 0.59 mg/l in fruit juices. researchgate.net The migration of compounds like di-(2-ethylhexyl)adipate (DEHA) from PVC films used in retail food packaging into various foods like meat, cheese, and baked goods further illustrates this pathway of exposure. nih.gov

Table 1: Concentration of 2-EHA Migrated from Food Packaging

| Food Type | Samples with 2-EHA (%) | Concentration Range | Average Concentration |

|---|---|---|---|

| Baby Foods | 80% | 0.25 - 3.2 mg/kg | 0.55 mg/kg |

| Fruit Juices | 73% | 0.01 - 0.59 mg/l | 0.18 mg/l |

Data sourced from a study on 2-EHA contamination in glass jar-packed food. researchgate.net

2-Ethylhexanoic acid is utilized in a wide array of industrial and consumer applications, which can lead to its release into the environment and subsequent human exposure. canada.ca Major uses include its role as a chemical intermediate in the production of metal salts that act as dryers in paints, coatings, and inks. nih.govcanada.ca It is also used to manufacture plasticizers, lubricants, detergents, corrosion inhibitors, and as a catalyst for polyurethane foam. nih.govhaz-map.com

Specific product categories containing 2-EHA or its derivatives include:

Wood Preservatives: In the mid-1980s, 2-EHA was introduced as an active ingredient in wood preservatives, such as Sinesto B, sometimes replacing older chemicals like chlorophenols. haz-map.comnih.govnih.govgoogle.com

Paints and Coatings: Metal salts of 2-EHA are common drying agents in alkyd paints. canada.cacanada.cacanada.ca General population exposure can occur through the use of these household paints. canada.ca

Coolants and Lubricants: It is used in the formulation of various lubricants. nih.gov

Plastics: 2-EHA is a metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP), which is found in numerous flexible PVC products. nih.gov

Occupational Exposure Assessment and Biological Monitoring

Workplace exposure to 2-EHA is a significant concern in industries where the chemical is produced or used. Biological monitoring is a key method for assessing this exposure.

The measurement of 2-EHA and its metabolites in urine is an effective way to quantify a worker's absorbed dose. Such studies are crucial for assessing exposure risks and the effectiveness of control measures. In these analyses, 2-Ethylhexanoic-d15 acid is often used as an internal standard to ensure the accuracy of the quantification.

A field study in Finnish sawmills evaluated workers' exposure to a wood preservative containing 2-EHA. nih.gov The study found a direct correlation between the concentration of 2-EHA in the air and its levels in the workers' urine, indicating that inhalation is a primary route of exposure. nih.gov The highest urinary concentrations were typically found in samples collected immediately after a work shift. nih.gov

Another study investigated exposure in the flexible-PVC industry in France by measuring three urinary metabolites of DEHP, including 2-EHA. nih.gov This research demonstrated significantly higher post-shift urinary concentrations of 2-EHA in exposed workers compared to their pre-shift levels and to unexposed control subjects, providing clear evidence of occupational uptake. nih.gov

Table 2: Urinary 2-EHA Concentrations in Occupationally Exposed Workers

| Industry / Population | Exposure Level / Group | Urinary Concentration (Mean ± SD) |

|---|---|---|

| Sawmill Workers | Lower Exposure | 30 ± 10 nmol/mmol creatinine |

| Sawmill Workers | Higher Exposure | 1.8 ± 1.6 µmol/mmol creatinine |

| Flexible-PVC Industry | Exposed Workers (Median, Pre-Shift) | 20.4 µg/l |

| Flexible-PVC Industry | Exposed Workers (Median, Post-Shift) | 70.6 µg/l |

| Flexible-PVC Industry | Controls (Median) | 21.8 µg/l (Pre-Shift), 20.5 µg/l (Post-Shift) |

Data sourced from studies on sawmill workers nih.gov and PVC industry workers. nih.gov

Epidemiological Study Applications for Comprehensive Human Exposure Assessment

Biomonitoring data are invaluable for epidemiological studies that aim to understand the relationship between chemical exposures and human health outcomes. rivm.nl By measuring the concentration of a substance or its metabolites in human tissues or fluids (such as blood or urine), researchers can obtain a more accurate and integrated picture of an individual's internal dose from all exposure sources combined. rivm.nldtu.dk

In the context of 2-EHA, urinary biomonitoring can be used in large-scale population studies to:

Establish baseline or reference range concentrations in the general population.

Identify subpopulations with higher exposure levels.

Assess the effectiveness of public health interventions or regulatory actions aimed at reducing exposure.

Investigate potential associations between 2-EHA exposure and health effects, such as the developmental toxicity observed in animal studies. canada.cacanada.ca

The use of robust analytical methods is paramount in these epidemiological studies. The application of techniques like high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), incorporating stable isotope-labeled internal standards like this compound, ensures the high degree of accuracy and precision required to detect subtle differences in exposure and to reliably associate them with health data. nih.govpehsu.org

Advanced Research Applications of 2 Ethylhexanoic D15 Acid

Quantitative Proteomics and Protein Turnover Studies Using Stable Isotope Labeling

Stable isotope labeling is a cornerstone of modern quantitative proteomics, allowing for the precise measurement of changes in protein abundance between different samples. eurisotop.comnih.gov In this context, isotopically labeled compounds are used to introduce a specific mass difference to proteins or peptides, which can then be accurately quantified by mass spectrometry. isotope.comcore.ac.uk While methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) incorporate heavy amino acids metabolically, chemical labeling strategies modify proteins or peptides after extraction. core.ac.uknih.gov

2-Ethylhexanoic-d15 acid can be theoretically employed in chemical labeling approaches. By derivatizing a reactive group on the molecule, it could be used to tag primary amines (at the N-terminus and on lysine (B10760008) side chains) of peptides. isotope.com Peptides from a control sample would be labeled with the standard, "light" 2-Ethylhexanoic acid, while the experimental sample would be labeled with the "heavy" this compound. When the samples are combined and analyzed, the mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the isotopic label. The ratio of the signal intensities of these pairs provides a precise relative quantification of the protein's abundance between the two samples.

This principle extends to protein turnover studies, which measure the rates of protein synthesis and degradation. nih.gov By introducing a pulse of a labeled compound, researchers can track its incorporation into newly synthesized proteins over time, providing insights into the dynamics of the proteome under various physiological or pathological conditions. nih.govresearchgate.net

Table 1: Overview of Stable Isotope Labeling Strategies in Proteomics

| Strategy Type | Labeling Agent Example | Method of Incorporation | Application |

| Metabolic Labeling | ¹⁵N or ¹³C-labeled amino acids (SILAC) | Added to cell culture media and incorporated during protein synthesis. core.ac.uk | Quantitative comparison of proteomes from different cell culture conditions. eurisotop.com |

| Chemical Labeling | Isotope-Coded Affinity Tags (ICAT) | Covalently modifies cysteine residues post-protein extraction. eurisotop.com | Quantifies proteins by comparing "light" vs. "heavy" tagged peptide pairs. eurisotop.com |

| Potential Chemical Labeling | Derivatized this compound | Covalently modifies primary amines (lysine, N-terminus) post-protein extraction. | Could serve as a novel reagent for relative protein quantification. |

Tracing Nutrient Cycling and Pollution in Ecosystems (Analogous to 15N-labeled compounds)

In ecological and environmental science, stable isotopes are powerful tools for tracing the movement and fate of elements through ecosystems. alfa-chemistry.combohrium.com Nitrogen-15 (B135050) (¹⁵N) labeled compounds, for instance, are widely used to study the nitrogen cycle. frontiersin.org Researchers can apply ¹⁵N-enriched fertilizers to a plot of land and track the isotope's distribution in soil, water, and various plant tissues to understand nutrient uptake, soil fertility, and environmental pollution. alfa-chemistry.comoup.com

Analogously, this compound can be used as a tracer for organic compounds in environmental studies. 2-Ethylhexanoic acid itself is an industrial chemical and a biotransformation product of common plasticizers, making its environmental fate a subject of interest. nih.govmdpi.comresearchgate.net By introducing this compound into a controlled ecosystem (such as a soil microcosm or aquatic environment), scientists can trace its pathway and degradation.

The heavy deuterium (B1214612) label allows researchers to distinguish the introduced tracer from any pre-existing, non-labeled 2-Ethylhexanoic acid. frontiersin.org Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the concentration and location of the d15-labeled compound and its breakdown products can be monitored over time. This provides critical data on its persistence, bioaccumulation, and transformation within the ecosystem, helping to model the environmental impact of this class of organic pollutants.

Table 2: Comparison of Isotopic Tracers in Ecosystem Studies

| Isotopic Tracer | Tracer For | Typical Application | Analytical Technique | Information Gained |

| ¹⁵N-labeled Compounds | Nitrogen Cycle | Tracking fertilizer uptake in agricultural systems. alfa-chemistry.com | Isotope-Ratio Mass Spectrometry | Nutrient flow, nitrogen fixation rates, and sources of nitrate (B79036) pollution. frontiersin.orgresearchgate.net |

| This compound | Organic Pollutants / Carbon Pathways | Following the degradation and transport of an industrial chemical in soil or water. | GC-MS, LC-MS | Bioaccumulation, degradation rates, and formation of metabolic byproducts. |

Characterization of Pharmaceutical Impurities and Drug Substance Purity in Drug Development

Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical requirement in drug development and manufacturing. netzsch.comfda.gov Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or residual reagents. nih.gov 2-Ethylhexanoic acid is a known process-related impurity that can co-precipitate with certain APIs, such as potassium clavulanate, during purification steps. thermofisher.comthermofisher.com Regulatory bodies like the United States Pharmacopeia (USP) mandate strict limits on such impurities. thermofisher.com

In this context, this compound serves as an ideal internal standard for the highly accurate and precise quantification of its non-labeled counterpart in a drug substance. pharmaffiliates.com During analysis using methods like LC-MS or GC-MS, a known amount of the deuterated standard is added to the sample containing the API. The internal standard co-elutes with the actual impurity but is detected at a different mass-to-charge ratio due to its higher mass.

Because the deuterated standard behaves almost identically to the non-deuterated impurity during sample extraction, chromatography, and ionization, it effectively corrects for any sample loss or variation in instrument response. researchgate.net By comparing the signal intensity of the 2-Ethylhexanoic acid impurity to that of the this compound internal standard, analysts can determine the exact concentration of the impurity with high confidence, ensuring the final drug product meets stringent purity and safety standards. pharmaffiliates.com

Table 3: Role of Deuterated Compounds in Pharmaceutical Purity Analysis

| Application | Compound | Function | Analytical Method | Outcome |

| Impurity Quantification | This compound | Internal Standard | LC-MS, GC-MS | Accurate measurement of 2-Ethylhexanoic acid impurity in an API like potassium clavulanate. thermofisher.com |

| Metabolite Tracking | Deuterated drug candidates | Tracer | LC-MS/MS | Identification and quantification of drug metabolites during pharmacokinetic studies. symeres.com |

| Bioanalysis | Deuterated analytes | Internal Standard | LC-MS/MS | Precise quantification of drug levels in biological matrices like plasma or urine. pharmaffiliates.com |

Research into Material Science Precursors and Polymer Applications (Theoretical and Mechanistic Studies)

Metal salts of 2-ethylhexanoic acid, known as metal 2-ethylhexanoates, are widely used as precursors and catalysts in material science and polymer chemistry. researchgate.netresearchgate.net They are valued for applications such as paint driers, PVC stabilizers, and as precursors for creating mixed-metal oxide materials through sol-gel processes. researchgate.net The properties of the final material are highly dependent on the chemical reactions that occur during its formation.

This compound is a valuable tool for conducting theoretical and mechanistic studies of these processes. acs.org By substituting the standard precursor with its deuterated version, researchers can use isotopic labeling to track the fate of the 2-ethylhexanoate (B8288628) ligand during a reaction.

For example, in a polymerization reaction, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to determine if the precursor molecule is incorporated into the final polymer chain or if it acts purely as a catalyst and is released. symeres.comresearchgate.net This information is crucial for understanding the reaction mechanism, optimizing reaction conditions, and designing new precursors for advanced materials with tailored properties. The kinetic isotope effect, where the heavier C-D bond can react at a different rate than a C-H bond, can also provide deep insights into the rate-determining steps of a chemical transformation. researchgate.netnih.gov

Table 4: Applications of 2-Ethylhexanoates and Their Deuterated Analogs in Material Science

| Compound Class | Application | Role of this compound | Research Goal |

| Metal 2-Ethylhexanoates | Precursors for metal-organic frameworks (MOFs) and ceramics. researchgate.net | Mechanistic Tracer | To understand the ligand exchange and condensation reactions during material formation. |

| Polymerization Catalysts | Ring-opening polymerization of lactones. researchgate.net | Mechanistic Probe | To elucidate the catalytic cycle and the role of the ligand in the initiation and propagation steps. researchgate.net |

| PVC Stabilizers | Heat stabilizers for polyvinyl chloride. mdpi.comresearchgate.net | Degradation Tracer | To study the mechanism by which the stabilizer prevents thermal degradation of the polymer. |

Future Research Directions and Challenges

Development of Novel and Green Synthetic Routes for Deuterated 2-Ethylhexanoic Acid

The increasing demand for deuterated compounds necessitates the development of sustainable and environmentally friendly synthetic methods. chemistryjournals.net Traditional synthesis of 2-ethylhexanoic acid involves processes such as the oxidation of 2-ethylhexanal (B89479), which can be derived from butanal. researchgate.netmdpi.comnih.govscispace.com Greener approaches to this synthesis are being explored, focusing on the use of cost-effective and environmentally benign oxidizing agents and catalysts under mild reaction conditions. researchgate.netmdpi.comnih.govscispace.com For instance, the use of N-hydroxyphthalimide as a catalyst for the oxidation of 2-ethylhexanal with oxygen or air represents a move towards more sustainable processes. researchgate.netmdpi.comnih.govscispace.com Another avenue involves the use of heteropolyacid catalysts, such as molybdovanadophosphoric acid, which offer high activity and can be reused, thereby reducing waste. google.com

Future research in the synthesis of 2-Ethylhexanoic-d15 acid will likely focus on incorporating deuterium (B1214612) labeling into these green synthetic frameworks. This could involve the use of deuterated starting materials or the development of novel catalytic systems that facilitate deuterium exchange in a selective and efficient manner. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and energy efficiency, will be central to these developments. chemistryjournals.net The challenge lies in adapting existing green methodologies to accommodate the specific requirements of isotopic labeling, ensuring high deuterium incorporation while maintaining the environmental benefits of the process.

Elucidation of Complex Biological Mechanisms and Stereoselective Interactions

Deuterated compounds are invaluable in studying the metabolism and biological pathways of their non-deuterated counterparts. researchgate.net The replacement of hydrogen with deuterium can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. clearsynthdiscovery.com This effect can be harnessed to investigate the mechanisms of drug metabolism and toxicity. researchgate.net 2-Ethylhexanoic acid itself is known to have biological effects, including potential reproductive and developmental toxicity. canada.ca

Future research can utilize this compound to trace the absorption, distribution, metabolism, and excretion (ADME) of 2-ethylhexanoic acid in biological systems with high precision. researchgate.net Furthermore, 2-ethylhexanoic acid is a chiral molecule, existing as (R)- and (S)-enantiomers. wikipedia.org Since biological targets are often chiral, the different stereoisomers of a compound can exhibit distinct biological activities. researchgate.net The use of stereoisomerically pure deuterated standards will be crucial in elucidating the specific roles and metabolic fates of each enantiomer. This will provide a deeper understanding of the stereoselective interactions that govern the biological and toxicological profiles of 2-ethylhexanoic acid.

Enhanced Analytical Sensitivity and Specificity in Diverse Matrices

One of the primary applications of this compound is its use as an internal standard in analytical chemistry, particularly in chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. researchgate.netpharmaffiliates.com Internal standards are essential for accurate quantification as they help to correct for variations in sample preparation and instrument response. nih.govepa.gov Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction and analysis. scispace.com

The use of this compound as an internal standard has been demonstrated in the determination of 2-ethylhexanoic acid in various matrices, including baby food and fruit juices. researchgate.net Future research will focus on developing and validating analytical methods for an even wider range of complex matrices, such as environmental samples, biological tissues, and consumer products. The challenge lies in achieving the required levels of sensitivity and specificity to detect and quantify trace amounts of 2-ethylhexanoic acid in these diverse and often challenging sample types. The high purity of the deuterated standard is crucial for the success of these assays. nih.gov

Comprehensive Exposure and Risk Assessment Methodologies for 2-Ethylhexanoic Acid

2-Ethylhexanoic acid is used in a variety of industrial and consumer applications, including the production of plasticizers, paint dryers, and synthetic lubricants. nih.govbisleyinternational.compersistencemarketresearch.com This widespread use leads to potential human exposure through various routes, including ingestion, inhalation, and dermal contact. nih.govilo.org Exposure has been documented in occupational settings, such as sawmills, and in the general population through contaminated food. nih.govnih.govnih.gov Given the potential health risks associated with 2-ethylhexanoic acid, comprehensive exposure and risk assessments are essential. canada.cacanada.ca

The development of robust biomonitoring methods is a key component of this assessment. julkari.fi this compound plays a critical role in these methods by enabling accurate quantification of 2-ethylhexanoic acid and its metabolites in biological samples such as urine and blood. Future research will focus on refining these analytical techniques to improve their sensitivity and throughput, allowing for larger-scale population studies. These studies will provide more accurate data on human exposure levels, which is crucial for establishing safe exposure limits and implementing effective risk management strategies.

Expanding Applications of this compound in Emerging Scientific Fields

The unique properties of deuterated compounds are opening up new avenues of research in various scientific fields. clearsynthdiscovery.com Deuterium metabolic imaging (DMI) is an emerging technique that uses deuterated substrates to visualize metabolic processes in real-time. escholarship.org While currently focused on simple molecules like glucose, the principles of DMI could potentially be extended to other compounds.

Future research could explore the use of this compound in metabolic imaging studies to investigate fatty acid metabolism and its dysregulation in diseases. Furthermore, the field of materials science is another area where deuterated compounds are finding new applications. The distinct properties of 2-ethylhexanoic acid and its derivatives in forming metal complexes could be explored with their deuterated analogs to create materials with novel characteristics. wikipedia.orgresearchgate.net As analytical techniques and scientific methodologies continue to advance, it is likely that new and innovative applications for this compound will emerge, further solidifying its importance as a versatile research tool.

Q & A

Q. Table 1. Key Analytical Techniques for this compound Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.